[(furan-2-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
[(furan-2-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine is a heterocyclic compound that features both furan and pyrazole rings These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(furan-2-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Formation of the Pyrazole Ring: The pyrazole ring is often synthesized by the reaction of hydrazines with 1,3-diketones.
Coupling of Furan and Pyrazole Rings: The final step involves the coupling of the furan and pyrazole rings through a nucleophilic substitution reaction, where the furan-2-ylmethyl group is introduced to the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
[(furan-2-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: Both the furan and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Furanones and pyrazole oxides.
Reduction: Pyrazolines and dihydrofurans.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
[(furan-2-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of [(furan-2-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may inhibit key enzymes or modulate receptor activity, leading to its observed biological effects.
Comparison with Similar Compounds
[(furan-2-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine can be compared with other similar compounds such as:
Furan Derivatives: Compounds like furfural and furan-2-carboxylic acid.
Pyrazole Derivatives: Compounds like 3,5-dimethylpyrazole and 1-phenyl-3-methyl-5-pyrazolone.
Uniqueness
The uniqueness of this compound lies in its combined furan and pyrazole structures, which confer a unique set of chemical and biological properties not found in simpler derivatives.
Properties
Molecular Formula |
C13H19N3O |
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Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-(furan-2-yl)-N-[(5-methyl-2-propylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C13H19N3O/c1-3-6-16-12(8-11(2)15-16)9-14-10-13-5-4-7-17-13/h4-5,7-8,14H,3,6,9-10H2,1-2H3 |
InChI Key |
WKANWKXUNFOYAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC(=N1)C)CNCC2=CC=CO2 |
Origin of Product |
United States |
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